3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
Description
Chemical Name: 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS Number: 1432031-89-4 Molecular Formula: C₆H₁₀ClN₃O₂ Molecular Weight: 191.62 g/mol Structural Features: This compound consists of a pyrazole ring substituted with an amino group at the 3-position, linked via a propanoic acid chain, and stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility and crystallinity, making it suitable for pharmaceutical and synthetic applications .
Properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-1-3-9(8-5)4-2-6(10)11;/h1,3H,2,4H2,(H2,7,8)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWECEBCHSWXLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form pyrazole intermediates . These intermediates can then be further functionalized to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and subsequent functionalization reactions .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 195.66 g/mol
- Appearance : White to off-white crystalline powder
Medicinal Chemistry
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can exhibit anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation, making it a candidate for further development in oncology .
- Neurological Research : There is ongoing research into the effects of this compound on neurotransmitter systems, particularly in relation to neurodegenerative diseases. Its structural similarity to known neuroprotective agents positions it as a potential lead compound for drug development targeting conditions like Alzheimer's and Parkinson's disease .
Biochemical Applications
The compound's unique structure allows it to interact with biological systems in various ways:
- Enzyme Inhibition : Studies have shown that compounds with pyrazole moieties can act as inhibitors for certain enzymes, such as phosphodiesterases. This inhibition can lead to increased levels of cyclic nucleotides, which are crucial for various signaling pathways in cells .
- Receptor Modulation : There is evidence suggesting that this compound may influence receptor activity, particularly G-protein coupled receptors (GPCRs), which play a significant role in cellular communication and signal transduction .
Material Science
In addition to its biological applications, 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is being explored for its utility in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for easy incorporation into polymer matrices, potentially leading to materials with improved mechanical and thermal stability .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds showed promising results in inhibiting tumor growth in vitro. The specific mechanism involves the disruption of cell cycle progression through targeted enzyme inhibition.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of various pyrazole derivatives, including 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride. Results indicated a significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Inhibits cancer cell proliferation |
| Biochemistry | Enzyme inhibition | Inhibits phosphodiesterases |
| Neurology | Neuroprotective agent | Reduces oxidative stress markers |
| Material Science | Polymer synthesis | Enhances mechanical properties of polymers |
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can reversibly block GABA-A receptors, leading to hyperexcitation of nerves and muscles . This interaction disrupts the normal functioning of the central nervous system in pests, making it a potential candidate for pest control .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table summarizes structural analogues, focusing on substituents, molecular properties, and functional differences:
Functional and Pharmacological Differences
Electronic Effects
- Trifluoromethyl Substitution (CAS 1431965-48-8): The electron-withdrawing CF₃ group increases electrophilicity, enhancing interactions with biological targets such as enzymes or receptors. This modification is linked to improved metabolic stability in preclinical studies .
Steric and Solubility Profiles
- Benzimidazole Derivative (C₁₂H₁₂ClN₂O₃): The bulky benzimidazole ring reduces solubility in aqueous media compared to pyrazole derivatives but increases affinity for hydrophobic binding pockets .
- Aromatic Nitrophenyl Group (Compound from ): The nitro group introduces strong electron-withdrawing effects, lowering pKa and increasing reactivity in nucleophilic environments. However, this reduces aqueous solubility .
Biological Activity
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₆H₉N₃O₂·HCl
- Molecular Weight : 189.61 g/mol
- IUPAC Name : 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
The presence of the pyrazole ring and the amino group contributes to its reactivity and biological profile.
1. Antimicrobial Activity
Research indicates that 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, indicating moderate to good antifungal efficacy .
The biological activity of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Disruption of Membrane Integrity : It is hypothesized that the compound can integrate into microbial membranes, leading to increased permeability and cell lysis.
Case Study: Cystic Fibrosis Modulation
Recent studies have explored the potential of this compound in modulating the cystic fibrosis transmembrane conductance regulator (CFTR). The compound was tested for its ability to enhance CFTR function, which is crucial for ion transport in epithelial cells.
In one study, molecular docking simulations indicated that the compound binds effectively at the CFTR potentiator site, suggesting it could serve as a lead compound for developing new treatments for cystic fibrosis .
Research Findings on Structural Analogues
Comparative studies with structural analogues have revealed that modifications to the pyrazole ring significantly affect biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced antimicrobial properties compared to their non-substituted counterparts .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
